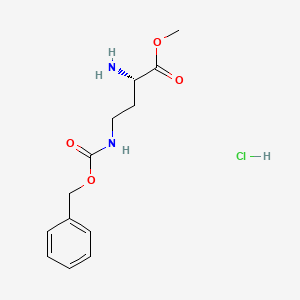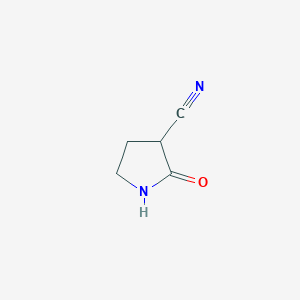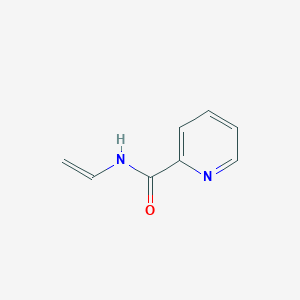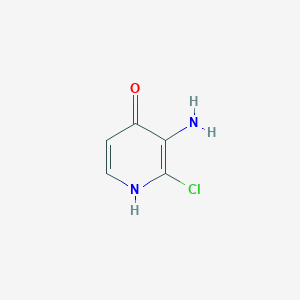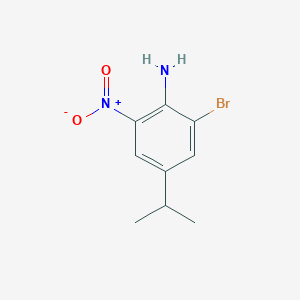
2-Bromo-4-isopropil-6-nitroanilina
Descripción general
Descripción
2-Bromo-4-isopropyl-6-nitroaniline is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-isopropyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-isopropyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
La 2-Bromo-4-isopropil-6-nitroanilina sirve como un intermedio versátil en la síntesis orgánica. Su estructura molecular permite reacciones como nitración, bromación e introducción de grupos isopropilo. Este compuesto puede utilizarse para sintetizar moléculas más complejas, particularmente en el desarrollo de nuevos compuestos orgánicos con posibles aplicaciones en la industria farmacéutica y la ciencia de materiales .
Investigación farmacéutica
En la investigación farmacéutica, los derivados de este compuesto pueden explorarse por su potencial terapéutico. Por ejemplo, sus análogos estructurales podrían investigarse por su actividad como inhibidores de quinasas o como componentes de sistemas de administración de fármacos. El grupo nitro, en particular, podría ser un punto focal para el diseño de fármacos que se dirigen a vías bioquímicas específicas .
Ciencia de los materiales
Los grupos bromo y nitro presentes en la this compound la convierten en una candidata para crear materiales novedosos. Podría utilizarse en la síntesis de polímeros o recubrimientos con propiedades únicas, como una mayor estabilidad térmica o características ópticas específicas .
Química analítica
En química analítica, la this compound podría utilizarse como estándar o reactivo en varios análisis químicos. Sus propiedades espectrales distintivas le permiten ser un compuesto de referencia en estudios espectroscópicos, ayudando a la identificación y cuantificación de sustancias .
Estudios ambientales
El impacto ambiental de este compuesto podría estudiarse, particularmente sus productos de degradación y sus efectos en los ecosistemas. La investigación podría centrarse en su descomposición en agua o suelo, y el posible uso de sus derivados en procesos de remediación ambiental .
Aplicaciones industriales
A escala industrial, la this compound podría participar en la producción de colorantes, pigmentos u otros productos químicos donde sus propiedades contribuyen a las características deseadas del producto final. Su papel en la cromatografía en capa fina como componente de la fase estacionaria también podría ser un área de aplicación .
Mecanismo De Acción
Target of Action
Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes, suggesting that they might interact with a variety of biological targets .
Mode of Action
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “2-Bromo-4-isopropyl-6-nitroaniline” might affect. Aniline derivatives can undergo a variety of reactions, suggesting that they might interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the nitro and bromo groups could influence these properties.
Result of Action
Aniline derivatives can have a variety of biological effects, depending on their specific structures and targets .
Action Environment
The action of “2-Bromo-4-isopropyl-6-nitroaniline” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-isopropyl-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 2-Bromo-4-isopropyl-6-nitroaniline and these enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific proteins, altering their conformation and activity.
Cellular Effects
2-Bromo-4-isopropyl-6-nitroaniline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-4-isopropyl-6-nitroaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular metabolism . This compound can also induce oxidative stress in cells, leading to changes in cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-isopropyl-6-nitroaniline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, 2-Bromo-4-isopropyl-6-nitroaniline can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-isopropyl-6-nitroaniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-isopropyl-6-nitroaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function and viability.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-isopropyl-6-nitroaniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 2-Bromo-4-isopropyl-6-nitroaniline can induce toxic effects, such as liver damage and oxidative stress, in animal models.
Metabolic Pathways
2-Bromo-4-isopropyl-6-nitroaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of reactive intermediates and metabolites that may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-4-isopropyl-6-nitroaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Bromo-4-isopropyl-6-nitroaniline within cells can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-Bromo-4-isopropyl-6-nitroaniline is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of 2-Bromo-4-isopropyl-6-nitroaniline can affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-bromo-6-nitro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWIASQSAKBECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717844 | |
| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309963-10-7 | |
| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


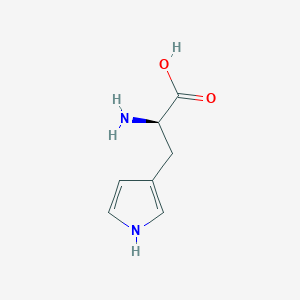
![[3-(1H-Imidazol-2-YL)phenyl]boronic acid](/img/structure/B1506227.png)
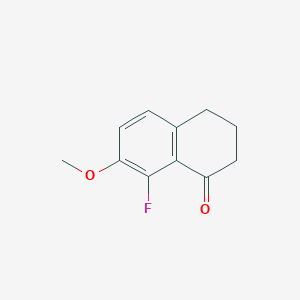
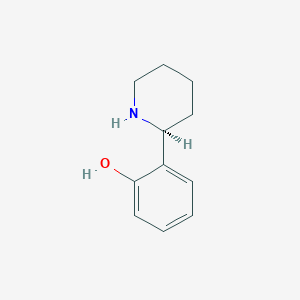
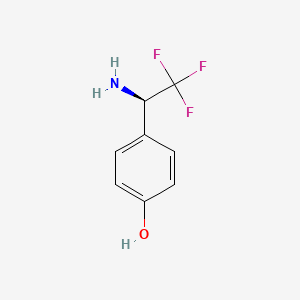
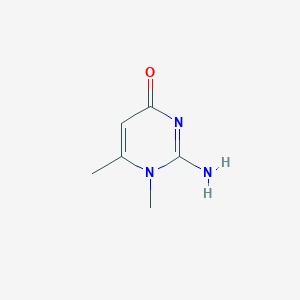

![6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1506241.png)
![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)
![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)
